3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-1H-quinolin-2-one followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from halogen substitution .
Scientific Research Applications
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: A basic structure similar to 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one but without the amino, bromo, and chlorophenyl substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and chlorophenyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's molecular formula is C15H12BrClN2O, with a molecular weight of approximately 354.64 g/mol. Its structure features a bromine and a chlorine substituent, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown considerable anticancer potential across several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Studies reveal that it induces apoptosis and inhibits cell proliferation through mechanisms such as:
- Tubulin Polymerization Inhibition : Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- DNA Damage Induction : The compound can cause endonuclease-mediated cleavage of nuclear DNA, a hallmark of apoptosis.
Study 1: Anticancer Efficacy
In a study assessing the antiproliferative effects of various quinoline derivatives, this compound demonstrated low nanomolar potency against both HeLa and MCF-7 cell lines. The study reported:
Compound | Cell Line | Concentration (nM) | Growth Inhibition (%) |
---|---|---|---|
This compound | HeLa | 10 | 85 |
This compound | MCF-7 | 10 | 78 |
These results indicate its potential as a lead compound for further development in cancer therapeutics .
Study 2: Mechanistic Insights
A mechanistic study explored the apoptosis-inducing properties of the compound. Flow cytometry and DNA laddering assays confirmed that treatment with the compound resulted in characteristic DNA fragmentation associated with apoptosis:
Treatment | Apoptotic Cells (%) | DNA Laddering Observed |
---|---|---|
Control (DMSO) | 5 | No |
3-Amino Compound | 70 | Yes |
Paclitaxel | 80 | Yes |
This study highlighted the compound's ability to induce apoptosis effectively .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and proliferation.
- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication processes.
Properties
Molecular Formula |
C15H10BrClN2O |
---|---|
Molecular Weight |
349.61 g/mol |
IUPAC Name |
3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20) |
InChI Key |
RXPHLIAWRAZJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Origin of Product |
United States |
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